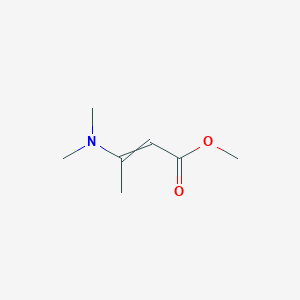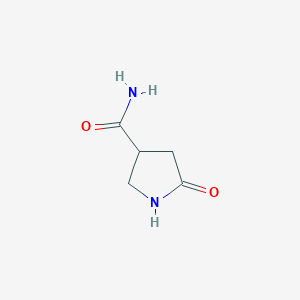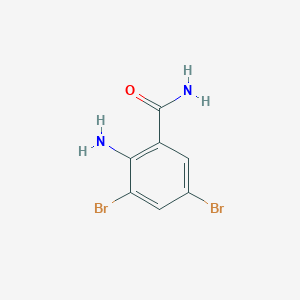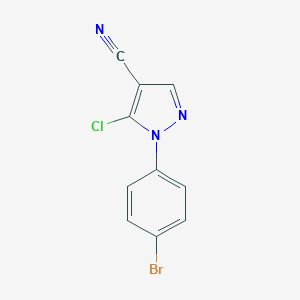
Methyl 3-(dimethylamino)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(dimethylamino)but-2-enoate, also known as DMABE, is a chemical compound that belongs to the category of esters. It is widely used in scientific research due to its unique properties and potential applications. The compound is synthesized through a complex process that involves several steps, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of Methyl 3-(dimethylamino)but-2-enoate is still being studied. However, it is believed that the compound acts as a Michael acceptor, which means that it can undergo a Michael addition reaction with various nucleophiles. This reaction can lead to the formation of various organic compounds, including drugs and natural products.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(dimethylamino)but-2-enoate has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties in vitro. Additionally, Methyl 3-(dimethylamino)but-2-enoate has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. However, further studies are needed to determine the exact mechanism of action and potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(dimethylamino)but-2-enoate has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. Additionally, it is relatively easy to synthesize and is commercially available. However, Methyl 3-(dimethylamino)but-2-enoate also has limitations. It is a highly reactive compound that can be hazardous if not handled properly. Additionally, it is relatively unstable and can decompose over time.
Direcciones Futuras
There are several future directions for research on Methyl 3-(dimethylamino)but-2-enoate. One potential area of research is the development of new synthetic methods for Methyl 3-(dimethylamino)but-2-enoate and its derivatives. Additionally, Methyl 3-(dimethylamino)but-2-enoate could be studied for its potential use as a fluorescent probe for detecting biological molecules. Further studies are also needed to determine the exact mechanism of action and potential therapeutic applications of Methyl 3-(dimethylamino)but-2-enoate.
Métodos De Síntesis
Methyl 3-(dimethylamino)but-2-enoate is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of diethyl malonate with dimethylamine to form diethyl dimethylmalonate. This is followed by the reaction of diethyl dimethylmalonate with acetyl chloride to form diethyl 2-acetyl-2-methylmalonate. The final step involves the reaction of diethyl 2-acetyl-2-methylmalonate with methyl vinyl ketone to form Methyl 3-(dimethylamino)but-2-enoate.
Aplicaciones Científicas De Investigación
Methyl 3-(dimethylamino)but-2-enoate is widely used in scientific research due to its unique properties and potential applications. It has been used in the synthesis of various organic compounds, including drugs and natural products. Methyl 3-(dimethylamino)but-2-enoate has also been used as a reagent in the synthesis of chiral compounds and as a catalyst in various chemical reactions. Additionally, Methyl 3-(dimethylamino)but-2-enoate has been studied for its potential use as a fluorescent probe for detecting biological molecules.
Propiedades
Número CAS |
15895-69-9 |
|---|---|
Nombre del producto |
Methyl 3-(dimethylamino)but-2-enoate |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
methyl 3-(dimethylamino)but-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-6(8(2)3)5-7(9)10-4/h5H,1-4H3 |
Clave InChI |
NQGKRGQTHRGEEM-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)OC)N(C)C |
SMILES canónico |
CC(=CC(=O)OC)N(C)C |
Sinónimos |
Methyl 3-diMethylaMino- 2-butenoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
